molecular formula C18H26N4O3 B2869320 N1-cyclopropyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049418-26-9

N1-cyclopropyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2869320
CAS RN: 1049418-26-9
M. Wt: 346.431
InChI Key: QCEGHJMKEMAMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as epilepsy, addiction, and anxiety.

Scientific Research Applications

Piperazine Derivatives and Their Applications

Piperazine and its analogues have a wide range of scientific research applications, attributed to their significant biological and pharmacological properties. These compounds have been found to possess anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. Piperazine serves as a core structure in many potent biologically active compounds, demonstrating the versatility and importance of this scaffold in medicinal chemistry. The structural diversity and substitution patterns of piperazine derivatives significantly influence their potency and selectivity, enabling the design of molecules with enhanced therapeutic profiles and reduced toxicity.

Anti-mycobacterial Activity

Piperazine and its derivatives have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. This includes activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB. The structural framework of piperazine serves as a crucial element in the design of anti-TB molecules, providing insights into the structure-activity relationship (SAR) and guiding the development of new, effective anti-mycobacterial agents (P. Girase et al., 2020).

Ethylene-Action Inhibition in Agriculture

Research on cyclopropyl derivatives, such as 1-methylcyclopropene, highlights their application in inhibiting ethylene action, significantly impacting the postharvest quality of fruits and vegetables. These compounds effectively extend the shelf life and maintain the quality of various climacteric and non-climacteric fruits by inhibiting senescence processes and physiological disorders, demonstrating their potential in agricultural sciences (Li Li et al., 2016).

Therapeutic Uses of Piperazine Derivatives

The versatility of piperazine is further underscored by its inclusion in molecules with a range of therapeutic uses, from antipsychotics and antidepressants to anticancer and antiviral agents. The structural modifications to the piperazine nucleus can significantly affect the medicinal potential of these molecules, indicating the scaffold's critical role in drug discovery and development (A. Rathi et al., 2016).

properties

IUPAC Name

N'-cyclopropyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-25-16-6-4-15(5-7-16)22-12-10-21(11-13-22)9-8-19-17(23)18(24)20-14-2-3-14/h4-7,14H,2-3,8-13H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEGHJMKEMAMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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